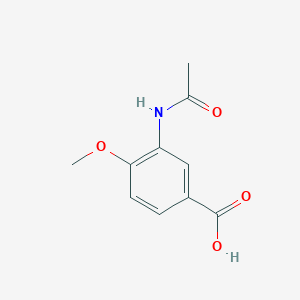

3-乙酰氨基-4-甲氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Acetamido-4-methoxybenzoic acid is a chemical compound that can be derived from benzoic acid with specific functional groups attached to its benzene ring. Although the provided papers do not directly discuss 3-acetamido-4-methoxybenzoic acid, they do provide insights into similar compounds and their potential applications. For instance, derivatives of 3-acetamido-4-methyl benzoic acid have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is an enzyme involved in regulating various cellular processes . This suggests that 3-acetamido-4-methoxybenzoic acid could potentially be modified to serve similar biological functions.

Synthesis Analysis

The synthesis of related compounds involves the design and creation of derivatives based on a parent structure. In the first paper, a series of 3-acetamido-4-methyl benzoic acid derivatives were synthesized based on a virtual high-throughput screening (vHTS) hit . The synthesis process likely involves the acetylation of the amino group and the methylation of the benzoic acid core. Although the exact synthesis of 3-acetamido-4-methoxybenzoic acid is not detailed, the methods used for similar compounds could be adapted for its synthesis.

Molecular Structure Analysis

Molecular modeling studies, as mentioned in the first paper, are crucial for understanding the interactions between a compound and its biological target . The derivatives of 3-acetamido-4-methyl benzoic acid were docked within the active site of the PTP1B enzyme to understand the nature of their binding. This implies that the molecular structure of 3-acetamido-4-methoxybenzoic acid could also be analyzed using computational methods to predict its binding affinity and selectivity for various biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-acetamido-4-methoxybenzoic acid include cyclization reactions, as seen in the synthesis of 1,3,4-thiadiazole derivatives from a related compound . These reactions often involve the formation of heterocyclic rings, which can significantly alter the chemical and biological properties of the compound. The reactivity of the carboxylic acid group and the presence of other functional groups like methoxy or acetamido groups play a critical role in such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetamido-4-methoxybenzoic acid can be inferred from the properties of similar compounds. For example, the derivatives synthesized in the papers were characterized using techniques like IR, 1H NMR, and mass analysis . These techniques provide information about the functional groups present, molecular weight, and the overall structure of the compound. The antimicrobial activities of the synthesized compounds were also evaluated, indicating that 3-acetamido-4-methoxybenzoic acid could possess similar properties and could be tested for such activities .

科学研究应用

抗寄生虫应用

3-乙酰氨基-4-甲氧基苯甲酸衍生物在抗寄生虫应用中显示出潜力。在一项研究中,这种化合物的衍生物,特别是那些含有烷氧基、烷硫基和烷基氨基基团的化合物,表现出显著的抗球虫活性。这些发现表明了开发新的抗寄生虫药物的潜力(Rogers et al., 1964)。

抗菌活性

最近发现的从海洋细菌中分离出的新的3-乙酰氨基-4-羟基苯甲酸酯显示出对大肠杆菌和甲氧苄敏感金黄色葡萄球菌的显著抗菌性能。这表明了3-乙酰氨基-4-甲氧基苯甲酸衍生物在开发新的抗菌剂中的潜力(Jayanetti et al., 2019)。

风味分子封装

在食品行业,如香草酸等3-乙酰氨基-4-甲氧基苯甲酸衍生物已成功地插层到纳米颗粒中,用于控制风味释放。这种封装技术对于增强各种食品产品中的风味稳定性和持久性具有重要意义(Hong et al., 2008)。

酶抑制用于医学研究

已经确定3-乙酰氨基-4-甲基苯甲酸衍生物是蛋白酪氨酸磷酸酶1B的抑制剂。这种抑制在医学研究中具有重要意义,特别是用于治疗糖尿病和肥胖等疾病的药物开发(Rakse et al., 2013)。

溶解度和相互作用研究

已经对不同溶剂中的各种苯甲酸衍生物,包括3-乙酰氨基-4-甲氧基苯甲酸进行了溶解度和相互作用的研究。这些研究对于了解该化合物在不同化学环境中的行为以及在制药和其他行业中的潜在应用至关重要(Hart et al., 2015)。

属性

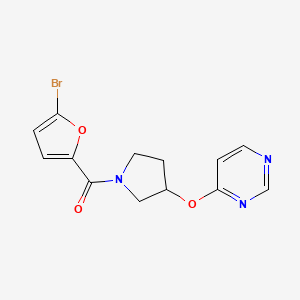

IUPAC Name |

3-acetamido-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-8-5-7(10(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMJTHPDWWQRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-4-methoxybenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)

![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512180.png)

![2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2512182.png)

![3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512183.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2512187.png)

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)